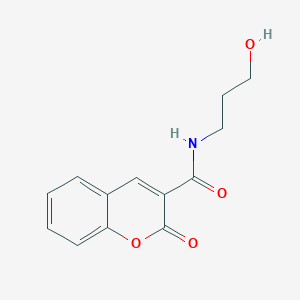![molecular formula C22H14F4N2O3 B4629977 3-(2-氟苄基)-5-({5-[3-(三氟甲基)苯基]-2-呋喃基}亚甲基)-2,4-咪唑烷二酮](/img/structure/B4629977.png)
3-(2-氟苄基)-5-({5-[3-(三氟甲基)苯基]-2-呋喃基}亚甲基)-2,4-咪唑烷二酮
描述
Synthesis Analysis The synthesis of imidazolidinedione derivatives involves complex organic synthesis techniques, including the condensation of various benzyl and benzylidene compounds. For example, the synthesis of related compounds has been reported through methods like the Friedel–Crafts benzylation, which involves the reaction of furfuryl methyl ketone with 4-fluorobenzyl chloride in the presence of ZnCl2 for synthesizing key intermediates (Izumi, Kabaki, Uenaka, & Shimizu, 2007).
Molecular Structure Analysis The structure of imidazolidinedione derivatives typically features coplanar rings and various dihedral angles between these planes, indicating complex molecular geometries. Studies have shown the importance of dihedral angles in determining the crystal packing and hydrogen bonding patterns within the crystal structure (Simone et al., 1995).
Chemical Reactions and Properties Imidazolidinedione derivatives undergo a range of chemical reactions, including acylation, bromination, nitration, and sulfonation, highlighting their reactive nature and versatility as synthetic intermediates. The electrophilic substitution reactions are crucial for modifying the chemical properties of these compounds for various applications (Vlasova, Aleksandrov, & El’chaninov, 2010).
Physical Properties Analysis The physical properties of imidazolidinedione derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. The planarity of the imidazolidinedione ring and its conjugation with benzylidene groups affect the compound's stability and reactivity. The crystalline structure is often stabilized by hydrogen bonds and π-π stacking interactions (Banu et al., 2014).
Chemical Properties Analysis The chemical properties of imidazolidinedione derivatives include their ability to form complexes with metals, undergo nucleophilic addition reactions, and exhibit biological activities. The presence of electronegative substituents, like fluorine, influences their electronic properties and reactivity (Wessels, Schwan, & Pong, 1980).
科学研究应用
合成和结构分析
- 相关化合物的合成和晶体结构证明了氟代苄基成分在实现特定分子结构中的重要性。例如,研究详细阐述了氟代苄基咪唑啉及其衍生物的制备和结构解析,重点介绍了微波辐射用于高效合成和 X 射线晶体学用于结构测定的技术 (Penthala、Reddy 和 Crooks,2011),(Simone 等,1995)。
潜在的生物活性
- 某些咪唑烷二酮衍生物已被合成并评估其抗癌特性,证明了这些化合物在药物化学和药物设计中的潜力。例如,N-苄基阿普莱辛类似物已显示出对各种人类肿瘤细胞系的细胞毒性,表明结构修饰可以显着影响生物活性 (Penthala、Reddy 和 Crooks,2011)。
催化和有机转化
- 对相关化合物的催化应用的研究包括开发具有杂二位 N-杂环卡宾配体的钌(II)配合物,用于高效的 C-N 键形成。这些研究通过在无溶剂条件下提供形成键反应的新方法,为可持续催化领域做出了贡献 (Donthireddy、Illam 和 Rit,2020)。
材料科学和非线性光学材料
- 氟化化合物的合成和表征已探索了它们在非线性光学 (NLO) 应用中的潜力。此类研究强调了氟化基团在调节电子性质和增强材料对 NLO 器件适用性方面的作用 (Manikandan、Perumal 和 Jayamoorthy,2019)。
属性
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F4N2O3/c23-17-7-2-1-4-14(17)12-28-20(29)18(27-21(28)30)11-16-8-9-19(31-16)13-5-3-6-15(10-13)22(24,25)26/h1-11H,12H2,(H,27,30)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHYVKIEMDUQDD-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(2-fluorobenzyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4629909.png)
![N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea](/img/structure/B4629910.png)

![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4629939.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4629947.png)
![N-(3-chlorophenyl)-3-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzamide](/img/structure/B4629959.png)
![1-(3,4-dichlorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine](/img/structure/B4629966.png)

![3-[(4-methylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629982.png)
![4-methoxy-2,3-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4629984.png)

![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)
![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)